molecular formula C9H15NO3 B12870798 (3AS,6aR)-methyl 1-methylhexahydro-1H-cyclopenta[c]isoxazole-6a-carboxylate

(3AS,6aR)-methyl 1-methylhexahydro-1H-cyclopenta[c]isoxazole-6a-carboxylate

Cat. No.: B12870798
M. Wt: 185.22 g/mol
InChI Key: FFCUDDUFNCLMFY-VXNVDRBHSA-N
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Description

(3AS,6aR)-methyl 1-methylhexahydro-1H-cyclopenta[c]isoxazole-6a-carboxylate is a complex organic compound with a unique structure that includes a cyclopenta[c]isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3AS,6aR)-methyl 1-methylhexahydro-1H-cyclopenta[c]isoxazole-6a-carboxylate typically involves multiple steps, including the formation of the cyclopenta[c]isoxazole ring. One common method involves the cyclization of a suitable precursor under specific conditions. For example, the reaction may involve the use of a strong acid or base as a catalyst, along with heat to facilitate the cyclization process. The exact conditions, such as temperature and reaction time, can vary depending on the specific precursor and desired yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3AS,6aR)-methyl 1-methylhexahydro-1H-cyclopenta[c]isoxazole-6a-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. This can be achieved using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may require an acidic or basic medium, while reduction reactions often require an inert atmosphere to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

(3AS,6aR)-methyl 1-methylhexahydro-1H-cyclopenta[c]isoxazole-6a-carboxylate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore the compound’s potential as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of (3AS,6aR)-methyl 1-methylhexahydro-1H-cyclopenta[c]isoxazole-6a-carboxylate involves its interaction with specific molecular targets and pathways. For example, the compound may bind to enzymes or receptors, altering their activity and leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Properties

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

methyl (3aS,6aR)-1-methyl-3a,4,5,6-tetrahydro-3H-cyclopenta[c][1,2]oxazole-6a-carboxylate

InChI

InChI=1S/C9H15NO3/c1-10-9(8(11)12-2)5-3-4-7(9)6-13-10/h7H,3-6H2,1-2H3/t7-,9-/m1/s1

InChI Key

FFCUDDUFNCLMFY-VXNVDRBHSA-N

Isomeric SMILES

CN1[C@@]2(CCC[C@@H]2CO1)C(=O)OC

Canonical SMILES

CN1C2(CCCC2CO1)C(=O)OC

Origin of Product

United States

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